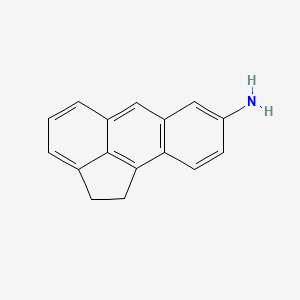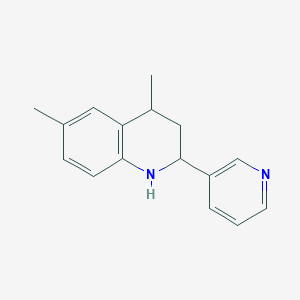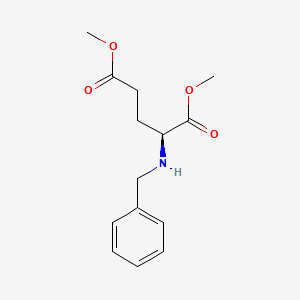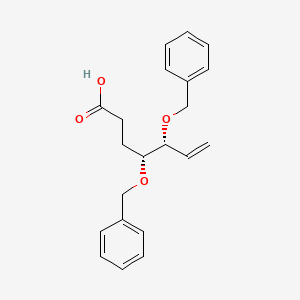
1,2-Dihydroaceanthrylen-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydroaceanthrylen-8-amine is an organic compound with the molecular formula C14H13N It belongs to the class of amines, which are characterized by the presence of a nitrogen atom bonded to carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dihydroaceanthrylen-8-amine can be synthesized through several methods. One common approach involves the reduction of nitro compounds to amines. This process typically employs hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) under mild conditions . Another method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates, which can be carried out under solvent-free conditions at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes. These processes utilize continuous flow reactors and advanced catalytic systems to ensure high yields and purity of the final product. The choice of catalysts and reaction conditions is optimized to minimize by-products and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydroaceanthrylen-8-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to convert the amine group to a nitro or other oxidized forms.
Reduction: Reduction reactions can convert nitro groups back to amines using hydrogenation or other reducing agents like sodium borohydride (NaBH4).
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
1,2-Dihydroaceanthrylen-8-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored as a potential drug candidate. Its derivatives are tested for therapeutic effects against various diseases.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1,2-Dihydroaceanthrylen-8-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their function. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
1,2-Dihydroaceanthrylen-8-amine can be compared with other similar compounds, such as quinoxalines and quinolin-8-amines . These compounds share structural similarities but differ in their functional groups and reactivity. The unique structure of this compound, with its specific arrangement of carbon and nitrogen atoms, sets it apart from these related compounds.
List of Similar Compounds
- Quinoxalines
- Quinolin-8-amines
- Nitroarenes
Properties
CAS No. |
646058-53-9 |
|---|---|
Molecular Formula |
C16H13N |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
1,2-dihydroaceanthrylen-8-amine |
InChI |
InChI=1S/C16H13N/c17-13-5-7-14-12(9-13)8-11-3-1-2-10-4-6-15(14)16(10)11/h1-3,5,7-9H,4,6,17H2 |
InChI Key |
ZCIMIPSNXDBKKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C1=CC=CC3=CC4=C2C=CC(=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanesulfonic acid--(3R)-3-[(4-methoxyphenyl)methoxy]decan-1-ol (1/1)](/img/structure/B12580449.png)
![Cyclopentanone, 2-[1-methyl-1-[[(4-methylphenyl)thio]methyl]-3-butenyl]-](/img/structure/B12580460.png)
![2-[(alpha-Hydroxybenzyl)hydroxyphosphinylmethyl]glutaric acid](/img/structure/B12580467.png)
![1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]-](/img/structure/B12580478.png)

![N-{4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]pyridin-2-yl}benzamide](/img/structure/B12580481.png)


![L-Phenylalanine, N-[[(triphenylmethyl)thio]acetyl]-](/img/structure/B12580495.png)

![4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclohexyl-N-ethylbenzenesulfonamide](/img/structure/B12580499.png)
![{[(3,5-Dichlorophenyl)amino]methanediyl}bis(phosphonic acid)](/img/structure/B12580500.png)
![(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis[(2-hydroxyphenyl)methanone]](/img/structure/B12580504.png)
![2,2,2-trifluoro-N-[[(2S)-piperidin-2-yl]methyl]acetamide](/img/structure/B12580511.png)
